1-(Chloromethyl)cyclobutane-1-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN/c7-4-6(5-8)2-1-3-6/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXSUWMUUSDCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Chloromethyl Cyclobutane 1 Carbonitrile
Retrosynthetic Analysis and Identification of Key Precursor Architectures
A retrosynthetic approach to 1-(chloromethyl)cyclobutane-1-carbonitrile reveals several potential pathways originating from more readily available starting materials. The primary disconnections involve the formation of the C-CN and C-CH2Cl bonds at the C1 position of the cyclobutane (B1203170) ring. This analysis points to two principal classes of precursor architectures: cyclobutanone (B123998) derivatives and methylenecyclobutanes.
Utilization of Cyclobutanone Derivatives in Quaternary Carbon Formation
Cyclobutanone serves as a versatile and common precursor for the synthesis of 1-substituted cyclobutane derivatives. The formation of the quaternary carbon center at the C1 position, bearing both a chloromethyl and a cyano group, can be envisioned through several routes starting from cyclobutanone.
One plausible pathway involves the initial formation of a cyanohydrin by treating cyclobutanone with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) or an alkali metal cyanide. This reaction establishes the nitrile group and a hydroxyl group at the C1 position. Subsequent conversion of the hydroxyl group to a chloromethyl group would complete the synthesis. This transformation, however, is not trivial and would likely involve a two-step process: reduction of the nitrile to a primary amine, followed by diazotization and reaction with a chloride source, or more likely, conversion of the hydroxyl group to a suitable leaving group followed by substitution with a one-carbon nucleophile and subsequent chlorination. A more direct approach would be the conversion of the hydroxyl group of the cyanohydrin to a chlorine atom, followed by the introduction of the methyl group, which is synthetically challenging.
Alternatively, alpha-alkylation of a cyclobutanone derivative could be employed. For instance, a protected cyclobutanone cyanohydrin could be alkylated with a chloromethylating agent. However, the presence of the nitrile group can influence the reactivity of the alpha-position, and careful selection of reaction conditions would be crucial to avoid undesired side reactions.
Table 1: Potential Synthetic Intermediates from Cyclobutanone
| Intermediate | Structure | Synthetic Utility |
| 1-Hydroxycyclobutane-1-carbonitrile | C₅H₇NO | Key intermediate for subsequent conversion of the hydroxyl group to a chloromethyl group. |
| 1-(Chloromethyl)cyclobutan-1-ol | C₅H₉ClO | Precursor for the introduction of the nitrile group via nucleophilic substitution. |
Employment of Methylenecyclobutanes as Olefinic Precursors
Methylenecyclobutanes offer another strategic entry point for the synthesis of this compound. The exocyclic double bond provides a handle for various addition reactions to introduce the desired functional groups.
A potential strategy involves a hydrocyanation reaction across the double bond, followed by the introduction of the chloromethyl group. However, controlling the regioselectivity of such an addition to form the desired 1,1-disubstituted product can be challenging.
A more controlled approach might involve the epoxidation of methylenecyclobutane (B73084) to form the corresponding spirocyclic epoxide. Ring-opening of this epoxide with a cyanide nucleophile could yield a 1-hydroxy-1-(cyanomethyl)cyclobutane intermediate. Subsequent chlorination of the terminal hydroxyl group would lead to the target molecule.
Another possibility is the radical addition of a reagent containing both the cyano and chloromethyl functionalities, or a precursor thereof, across the double bond of methylenecyclobutane. This approach would require careful selection of the radical initiator and reaction conditions to achieve the desired outcome.
Strategies for the Introduction of the Nitrile Functional Group at C1
The introduction of the nitrile functional group is a critical step in the synthesis of this compound. Several established methods can be adapted for this purpose, depending on the chosen precursor.
Nucleophilic Cyanation via Substitution or Addition Reactions
Nucleophilic cyanation is a direct and widely used method for introducing a nitrile group. In the context of the target molecule's synthesis, this can be achieved through:
Addition to a Carbonyl Group: As mentioned previously, the reaction of cyclobutanone with a cyanide source like KCN, NaCN, or TMSCN is a straightforward way to form a cyanohydrin, thereby installing the nitrile group at the C1 position. The reaction is typically catalyzed by acid or base.
Substitution of a Leaving Group: If a precursor with a suitable leaving group at the C1 position, such as a halide or a sulfonate ester, is available, a direct Sₙ2 reaction with a cyanide salt can be employed. For instance, 1-chloro-1-(chloromethyl)cyclobutane could potentially undergo selective substitution of one chlorine atom by a cyanide ion. However, controlling the selectivity in such a di-halogenated substrate would be a significant challenge.
Table 2: Common Cyanating Agents and Their Applications
| Cyanating Agent | Formula | Typical Application |
| Potassium Cyanide | KCN | Nucleophilic substitution and addition reactions. |
| Sodium Cyanide | NaCN | Similar applications to KCN. |
| Trimethylsilyl Cyanide | (CH₃)₃SiCN | Mild and effective for cyanohydrin formation from ketones and aldehydes. |
Dehydration of Primary Amides Derived from Cyclobutanecarboxylic Acids
An alternative route to the nitrile functionality involves the dehydration of a primary amide. This approach would start from 1-(chloromethyl)cyclobutane-1-carboxylic acid. The carboxylic acid can be converted to the corresponding primary amide, 1-(chloromethyl)cyclobutane-1-carboxamide, using standard methods such as activation with thionyl chloride followed by reaction with ammonia.
The subsequent dehydration of the primary amide to the nitrile can be accomplished using a variety of dehydrating agents. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (B1165640) (TFAA). The choice of reagent will depend on the tolerance of the chloromethyl group to the reaction conditions.
Reductive Cyanation Approaches
Reductive cyanation, while less direct, offers another potential pathway. This method typically involves the reaction of a ketone with a cyanide source and a reducing agent. For instance, cyclobutanone could be treated with a cyanide salt and an amine to form an α-aminonitrile, in a variation of the Strecker synthesis. Subsequent deamination and chlorination would be required to arrive at the final product, making this a more convoluted route.
Methods for the Installation of the Chloromethyl Moiety at C1
The introduction of the chloromethyl group at the C1 position of the cyclobutane-1-carbonitrile is a critical transformation that can be approached through several synthetic strategies. These methods primarily involve the conversion of a pre-existing functional group or the direct introduction of the chloromethyl unit.
Halogenation of Corresponding Hydroxymethyl Derivatives
A common and reliable method for the synthesis of this compound involves the halogenation of its corresponding hydroxymethyl precursor, 1-(hydroxymethyl)cyclobutane-1-carbonitrile (B1465891). This transformation is typically achieved using standard chlorinating agents that are effective in converting primary alcohols to alkyl chlorides.
Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its reactivity and the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous. mdpi.com The reaction is generally carried out in an inert solvent, and often in the presence of a base like pyridine (B92270) to neutralize the HCl generated. mdpi.com
Table 1: Typical Conditions for Chlorination of Primary Alcohols
| Reagent | Base | Solvent | Temperature |
| Thionyl chloride (SOCl₂) | Pyridine, Triethylamine | Dichloromethane, Chloroform | 0 °C to room temperature |
| Phosphorus pentachloride (PCl₅) | None | Chloroform, Carbon tetrachloride | Room temperature to reflux |
| Oxalyl chloride | Dimethylformamide (catalyst) | Dichloromethane | Low temperature |
This table presents generalized conditions for the chlorination of primary alcohols and serves as a guide for the potential synthesis of this compound from its hydroxymethyl analogue.
Direct Chloromethylation or Related Radical Reactions
The direct introduction of a chloromethyl group onto the cyclobutane ring at the carbon atom bearing the nitrile group is a more challenging yet potentially more atom-economical approach. Such a transformation could theoretically be achieved through radical-mediated processes.
Gas-phase radical chlorination has been studied on substituted cyclobutanes, indicating that radical reactions on the cyclobutane ring are feasible. rsc.org However, the selective chloromethylation at a specific carbon atom, especially one that is already substituted, would likely require directing group assistance or highly specific reaction conditions to control regioselectivity and avoid over-halogenation. Research into radical α-C-H functionalization of nitrogen-containing compounds is an active area, and it is conceivable that a protocol could be developed for the direct chloromethylation of cyclobutane-1-carbonitrile. nih.govnih.gov
Ring-Opening Reactions of Strained Heterocycles Followed by Chlorination
An alternative strategy involves the ring-opening of a strained heterocyclic system, such as a spiro-fused oxirane (epoxide) or oxetane, at the C1 position of the cyclobutane ring. This approach takes advantage of the high ring strain of these small heterocycles, which facilitates nucleophilic attack. mdpi.comencyclopedia.pub
For instance, a spiro-epoxycyclobutane, specifically an oxaspiro[2.3]hexane derivative with a nitrile group at a suitable position, could undergo a regioselective ring-opening upon treatment with a chloride source, such as hydrogen chloride or a metal chloride. jsynthchem.com This would generate a chloromethyl group and a hydroxyl group on adjacent carbons, with the latter requiring subsequent removal or transformation.
Stereochemical Control in the Synthesis of this compound and its Analogues
Achieving stereochemical control in the synthesis of substituted cyclobutanes is a significant challenge due to the puckered nature of the four-membered ring and the potential for creating multiple stereocenters. calstate.edu For analogues of this compound that may contain additional substituents, controlling the relative and absolute stereochemistry is crucial.
Diastereoselective Approaches Utilizing Chiral Auxiliaries
Diastereoselective synthesis often employs chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. In the context of cyclobutane synthesis, a chiral auxiliary could be attached to a precursor molecule, for example, as part of an ester or amide group.
Methodologies such as [2+2] cycloadditions or Michael additions to form the cyclobutane ring can be influenced by the steric hindrance of the chiral auxiliary, leading to the preferential formation of one diastereomer. researchgate.netnih.gov After the desired stereochemistry is established, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.
Enantioselective Synthesis via Asymmetric Catalysis or Chiral Pool Strategies
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral cyclobutanes. Chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can create a chiral environment that favors the formation of one enantiomer over the other. chemistryviews.orgnih.gov
For instance, enantioselective [2+2] cycloadditions catalyzed by chiral Lewis acids or transition metals have been successfully employed to construct chiral cyclobutane frameworks. nih.gov Similarly, enantioselective Michael additions to cyclobutenes, catalyzed by chiral organocatalysts, can provide access to enantioenriched cyclobutane derivatives. nih.govrsc.org
Table 2: Examples of Asymmetric Catalysis for Cyclobutane Synthesis
| Reaction Type | Catalyst System | Stereoselectivity |
| [2+2] Cycloaddition | Chiral Lewis Acid (e.g., derived from BINOL) | High enantiomeric excess (ee) |
| Michael Addition | Chiral Squaramide Organocatalyst | High diastereomeric ratio (dr) and ee |
| Rh-catalyzed C-C cleavage | [RhCp*Cl₂]₂ with chiral ligand | High diastereoselectivity |
This table provides illustrative examples of asymmetric catalytic methods that have been applied to the synthesis of chiral cyclobutane derivatives and could potentially be adapted for the synthesis of analogues of this compound.
Chiral pool synthesis, which utilizes readily available chiral natural products as starting materials, represents another viable strategy. A starting material with the desired stereochemistry can be elaborated through a series of reactions to construct the target cyclobutane structure, thereby transferring the initial chirality to the final product.
Resolution Techniques for Enantiomeric Separation
Enantiomeric resolution is a critical process for isolating pure enantiomers from a racemic mixture. This is particularly important in the pharmaceutical and fine chemical industries, where the biological activity of a molecule can be stereospecific. Generally, the primary methods for resolving racemates include enzymatic resolution, diastereomeric crystallization, and chiral chromatography.
Enzymatic resolution utilizes the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic substrate. This results in a mixture of the unreacted enantiomer and a new product, which can then be separated by conventional methods like chromatography or extraction. Lipases are a common class of enzymes used for this purpose, often in transesterification or hydrolysis reactions. nih.govnih.gov The success of this method depends on the enzyme's ability to differentiate between the two enantiomers, a factor often quantified by the enantiomeric ratio (E). nih.gov
Diastereomeric crystallization involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.govrsc.org After separation, the chiral auxiliary is removed to yield the pure enantiomers. The choice of the resolving agent is crucial for the successful separation of the diastereomers. nih.gov
Chiral chromatography is a powerful technique for both analytical and preparative-scale separation of enantiomers. nih.gov This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. nih.gov High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are common chromatographic techniques used for chiral separations. nih.govwvu.edugcms.cz
While these techniques are standard approaches for chiral resolution, their specific application and efficacy for this compound would require dedicated experimental investigation. Such studies would involve screening different enzymes, resolving agents, or chiral stationary phases to identify optimal conditions for separation. Without such specific research, any discussion of resolution techniques for this compound remains hypothetical.
Reactivity and Mechanistic Investigations of 1 Chloromethyl Cyclobutane 1 Carbonitrile
Reactivity Profiles of the Chloromethyl Group
The chloromethyl group in 1-(chloromethyl)cyclobutane-1-carbonitrile is the primary site for a variety of transformations. However, its reactivity is significantly influenced by the steric hindrance imposed by the quaternary carbon atom to which it is attached, a feature it shares with neopentyl halides.
Nucleophilic Substitution Pathways (SN1, SN2, SNi)
Nucleophilic substitution reactions at the chloromethyl group are expected to be challenging due to the steric environment.
SN2 Pathway : The bimolecular nucleophilic substitution (SN2) mechanism is anticipated to be exceptionally slow. quora.commasterorganicchemistry.com This is a direct consequence of the severe steric hindrance created by the cyclobutane (B1203170) ring and the nitrile group around the electrophilic carbon. Nucleophiles would face significant difficulty in accessing the anti-bonding orbital of the C-Cl bond for a backside attack. nih.gov For practical purposes, neopentyl-like halides are often considered inert to SN2 reactions. masterorganicchemistry.com
SN1 Pathway : A unimolecular (SN1) pathway is also unlikely under most conditions. The formation of a primary carbocation upon the departure of the chloride ion is energetically unfavorable. quora.com While carbocation rearrangements are common in SN1 reactions, a rearrangement in this specific case would not lead to a significantly more stable carbocation.
SNi Pathway : The internal nucleophilic substitution (SNi) mechanism is generally observed with specific reagents like thionyl chloride and is not a general pathway for most nucleophiles.
| Substitution Pathway | Predicted Reactivity | Rationale |
| SN2 | Very Slow / Inert | Severe steric hindrance from the quaternary carbon of the cyclobutane ring impedes backside nucleophilic attack. quora.commasterorganicchemistry.comnih.gov |
| SN1 | Unlikely | Formation of an unstable primary carbocation is energetically disfavored. quora.com |
| SNi | Reagent Dependent | Not a general pathway for common nucleophilic substitutions. |
Elimination Reactions (E1, E2) Leading to Exocyclic Olefins
Elimination reactions provide a plausible pathway for the formation of 1-cyano-1-(methylene)cyclobutane.
E2 Pathway : The bimolecular elimination (E2) reaction requires a strong, sterically hindered base to abstract a proton from a carbon adjacent to the leaving group. In this case, the base would need to abstract a proton from one of the methylene (B1212753) groups of the cyclobutane ring. The success of this pathway would depend on the accessibility of these protons and the ability of the molecule to achieve an anti-periplanar conformation for the departing hydrogen and chlorine atoms, which can be challenging in a strained ring system.
E1 Pathway : The unimolecular elimination (E1) pathway is improbable due to the high energy of the primary carbocation intermediate that would need to form. libretexts.org
| Elimination Pathway | Predicted Outcome | Controlling Factors |
| E2 | Formation of 1-cyano-1-(methylene)cyclobutane | Requires a strong, non-nucleophilic base to overcome steric hindrance. The geometry of the cyclobutane ring may affect the required anti-periplanar arrangement. |
| E1 | Unlikely | High-energy primary carbocation intermediate. libretexts.org |
This table outlines the predicted outcomes of elimination reactions based on general mechanistic principles, in the absence of specific experimental data for the target molecule.
Radical Reactions and Single-Electron Transfer Processes
Free radical reactions could offer an alternative pathway for the transformation of the chloromethyl group. Homolytic cleavage of the C-Cl bond, initiated by light or a radical initiator, would generate a primary radical. This radical could then participate in various reactions, such as hydrogen atom abstraction or addition to unsaturated systems. Single-electron transfer (SET) processes could also be envisaged, particularly with reducing agents, to generate a radical anion that could then expel the chloride ion.
Palladium-Catalyzed Cross-Coupling Reactions
While palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, their application to substrates like this compound would be challenging. youtube.com Reactions like Suzuki, Heck, and Stille couplings typically involve organometallic intermediates, and the steric hindrance around the chloromethyl group could impede the oxidative addition step to the palladium(0) catalyst. However, related palladium-catalyzed reactions have been successfully applied to other cyclobutane systems, suggesting that with appropriate ligand and reaction condition optimization, some level of cross-coupling might be achievable. organic-chemistry.orgnih.gov
Reactivity Profiles of the Nitrile Functional Group
The nitrile group of this compound is a versatile functional handle that can undergo a variety of transformations, most notably hydrolysis.
Hydrolysis to Carboxylic Acids and Amides under Various Conditions
The hydrolysis of the nitrile group can yield either the corresponding amide, 1-(chloromethyl)cyclobutane-1-carboxamide, or the carboxylic acid, 1-(chloromethyl)cyclobutane-1-carboxylic acid, depending on the reaction conditions.
Acid-Catalyzed Hydrolysis : Treatment with strong aqueous acid (e.g., H₂SO₄ or HCl) and heat would likely lead to the formation of the carboxylic acid. The reaction proceeds through the initial protonation of the nitrogen atom, followed by the attack of water. The intermediate amide is also formed but is typically hydrolyzed further to the carboxylic acid under these conditions.
Base-Catalyzed Hydrolysis : The use of a strong aqueous base (e.g., NaOH or KOH) with heating would also result in the formation of the carboxylate salt, which upon acidification would yield the carboxylic acid. The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile.
| Hydrolysis Condition | Primary Product | Intermediate |
| Strong Acid (e.g., H₂SO₄, heat) | 1-(Chloromethyl)cyclobutane-1-carboxylic acid | 1-(Chloromethyl)cyclobutane-1-carboxamide |
| Strong Base (e.g., NaOH, heat), then H₃O⁺ | 1-(Chloromethyl)cyclobutane-1-carboxylic acid | 1-(Chloromethyl)cyclobutane-1-carboxamide |
This table summarizes the expected products of nitrile hydrolysis under different conditions, based on established reactivity patterns of nitriles.
Reduction to Primary Amines and Aldehydes
The nitrile functionality of this compound is susceptible to reduction by various hydride reagents, leading to the formation of either a primary amine or an aldehyde, depending on the choice of reagent and reaction conditions.
Reduction to Primary Amines:
The complete reduction of the nitrile group to a primary amine, yielding 1-(aminomethyl)cyclobutane-1-methanamine, can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comleah4sci.com The reaction proceeds via nucleophilic attack of hydride ions on the nitrile carbon, followed by protonation during workup. Catalytic hydrogenation, employing catalysts like Raney nickel, platinum, or palladium under a hydrogen atmosphere, also effectively reduces nitriles to primary amines.
Table 1: Predicted Conditions for the Reduction of this compound to a Primary Amine
| Reagent/Catalyst | Solvent | Temperature | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to reflux | 1-(Aminomethyl)cyclobutane-1-methanamine |
| H₂ / Raney Nickel | Ethanol (B145695), Methanol | Room temperature to elevated | 1-(Aminomethyl)cyclobutane-1-methanamine |
| H₂ / Platinum(IV) oxide | Acetic acid, Ethanol | Room temperature | 1-(Aminomethyl)cyclobutane-1-methanamine |
Reduction to Aldehydes:
Partial reduction of the nitrile to an aldehyde, affording 1-(chloromethyl)cyclobutane-1-carbaldehyde, requires the use of a less reactive and sterically hindered hydride reagent. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this transformation. adichemistry.commasterorganicchemistry.comyoutube.com The reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol. The mechanism involves the formation of an aluminum-imine intermediate which is then hydrolyzed upon acidic workup to yield the aldehyde.
Table 2: Predicted Conditions for the Reduction of this compound to an Aldehyde
| Reagent | Solvent | Temperature | Product |
| Diisobutylaluminium hydride (DIBAL-H) | Toluene, Hexane, THF | -78 °C | 1-(Chloromethyl)cyclobutane-1-carbaldehyde |
Nucleophilic Addition Reactions (e.g., Grignard, Organolithium, Pinner Reactions)
The electrophilic carbon atom of the nitrile group is a target for nucleophilic attack by organometallic reagents and in acid-catalyzed reactions with alcohols.
Grignard and Organolithium Reactions:
Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily add to the nitrile group. wikipedia.orguniurb.it The initial addition forms an imine anion, which is then hydrolyzed during aqueous workup to yield a ketone. For example, the reaction of this compound with phenylmagnesium bromide would be expected to produce, after hydrolysis, 1-(chloromethyl)-1-benzoylcyclobutane. It is important to note that the chloromethyl group may also react with these strong nucleophiles, potentially leading to side products.
Pinner Reaction:
The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an imino ester salt (a Pinner salt). wikipedia.orgnumberanalytics.comorganic-chemistry.orgnih.gov This intermediate can then be hydrolyzed to an ester. commonorganicchemistry.com For instance, treating this compound with ethanol in the presence of anhydrous hydrogen chloride would yield the corresponding ethyl imino ether hydrochloride. Subsequent hydrolysis of this salt would produce ethyl 1-(chloromethyl)cyclobutane-1-carboxylate.
Cycloaddition Reactions Involving the Nitrile Triple Bond
Intrinsic Reactivity of the Cyclobutane Ring System
The cyclobutane ring in this compound possesses significant ring strain (approximately 26 kcal/mol), which is a driving force for a variety of reactions that lead to more stable, less strained structures.
Strain-Release Reactions (e.g., Thermal and Photochemical [2+2] Cycloreversions)
Cyclobutane derivatives can undergo [2+2] cycloreversion reactions, either thermally or photochemically, to break the four-membered ring and form two alkene molecules. rsc.org According to the Woodward-Hoffmann rules, thermal [2+2] cycloreversions are formally forbidden but can occur through a stepwise diradical mechanism. Photochemical [2+2] cycloreversions are symmetry-allowed and often proceed more readily. The specific products of such a reaction for this compound would depend on the precise bond cleavage and subsequent rearrangements.
Ring Expansion and Ring Contraction Reactions
The inherent strain of the cyclobutane ring makes it susceptible to both ring expansion and ring contraction rearrangements, typically under conditions that generate a carbocation adjacent to the ring.
Ring Expansion:
If a carbocation is formed on the exocyclic methylene carbon of the chloromethyl group (for instance, through solvolysis of the C-Cl bond), a ring expansion to a more stable cyclopentyl cation is a likely pathway. This rearrangement is driven by the relief of ring strain.
Ring Contraction:
While less common for cyclobutanes compared to ring expansion, ring contraction to a cyclopropylmethyl system can occur under specific conditions, although this is generally a less favorable process.
Rearrangement Pathways Facilitated by Ring Strain (e.g., Wagner-Meerwein Type)
Wagner-Meerwein rearrangements are common in carbocation chemistry and involve a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocationic center to form a more stable carbocation. wikipedia.orglscollege.ac.in In the context of this compound, if a carbocation were generated at the carbon bearing the nitrile and chloromethyl groups, a rearrangement involving migration of one of the cyclobutane ring carbons could occur, leading to a ring-expanded product. The formation of the initial carbocation could be promoted by a Lewis acid interacting with the chlorine atom. Such rearrangements are often observed in the solvolysis of cyclobutylcarbinyl systems. researchgate.net
Synergistic and Antagonistic Effects of the Nitrile and Chloromethyl Substituents on Molecular Reactivity
The nitrile and chloromethyl groups both exhibit significant negative inductive effects (-I), withdrawing electron density from the quaternary carbon to which they are attached. This electron withdrawal is further transmitted through the sigma bonds of the cyclobutane ring, leading to a general deactivation of the ring towards electrophilic attack.
The nitrile group , with its sp-hybridized carbon atom, is a potent electron-withdrawing group through both induction and resonance. The resonance effect, however, is primarily relevant when the nitrile group is conjugated with a pi system, which is not the case in this saturated carbocycle. Therefore, its primary electronic influence is a strong inductive withdrawal of electron density.
The chloromethyl group also exerts a strong inductive effect due to the high electronegativity of the chlorine atom. This effect is relayed through the methylene spacer to the quaternary carbon of the cyclobutane ring.
The synergistic effect of these two groups is a pronounced polarization of the C1-Cα bond (where Cα is the carbon of the chloromethyl group) and the C1-CN bond, making the C1 carbon atom highly electrophilic. This enhanced electrophilicity at the quaternary carbon can influence the regioselectivity of nucleophilic attack on the cyclobutane ring itself, potentially leading to ring-opening reactions under certain conditions.
An antagonistic effect can be considered in the context of the stability of a potential carbocation at the C1 position. While the electron-withdrawing nature of both groups would destabilize a carbocation at this position, any reaction proceeding through a transition state with developing positive charge at C1 would be significantly hindered.
| Substituent | Primary Electronic Effect | Influence on C1 of Cyclobutane |
|---|---|---|
| Nitrile (-CN) | Strong Inductive Effect (-I) | Significant electron density withdrawal, increasing electrophilicity. |
| Chloromethyl (-CH₂Cl) | Strong Inductive Effect (-I) | Significant electron density withdrawal, increasing electrophilicity. |
| Combined Effect | Synergistic Inductive Withdrawal | Highly electrophilic quaternary carbon, general deactivation of the cyclobutane ring towards electrophiles. |
The cyclobutane ring is not planar and exists in a puckered conformation to relieve some of the inherent angle strain. The two substituents at the C1 position introduce significant steric bulk, which influences the preferred conformation and the accessibility of the reactive centers to incoming reagents.
The presence of both a nitrile and a chloromethyl group on the same carbon atom creates a sterically congested environment around the C1 position. This steric hindrance can play a crucial role in directing the approach of nucleophiles or other reactants. For instance, attack at the electrophilic carbon of the nitrile group or the carbon of the chloromethyl group might be sterically hindered.
The conformational preference of the cyclobutane ring will be influenced by the need to minimize steric interactions between the two substituents and the adjacent methylene groups of the ring. The puckering of the ring can place the substituents in pseudo-axial or pseudo-equatorial positions, and the equilibrium between these conformations will depend on the relative steric demands of the nitrile and chloromethyl groups. This conformational bias can, in turn, affect the reactivity by exposing or shielding certain reactive sites.
| Factor | Description | Impact on Reactivity |
|---|---|---|
| Geminal Substitution | Presence of two bulky groups on the same carbon atom. | Creates a sterically crowded environment around C1, potentially hindering the approach of reactants to both functional groups. |
| Cyclobutane Puckering | Non-planar conformation of the four-membered ring. | Influences the relative spatial orientation of the substituents, affecting their accessibility. The equilibrium between different puckered conformations can be influenced by the steric bulk of the substituents. |
The presence of two distinct reactive functional groups, the nitrile and the alkyl chloride, raises questions of regioselectivity and chemoselectivity in reactions involving this compound.
Regioselectivity would be a key consideration in reactions where different positions on the cyclobutane ring could react. Due to the strong deactivating effect of the two electron-withdrawing groups at C1, reactions involving the C-H bonds of the cyclobutane ring are likely to be disfavored at positions adjacent to C1 (i.e., C2 and C4).
Chemoselectivity refers to the preferential reaction of one functional group over the other. In the case of this compound, a nucleophile could potentially attack either the carbon of the chloromethyl group (an SN2 reaction) or the carbon of the nitrile group (a nucleophilic addition).
Attack at the Chloromethyl Group: The primary alkyl chloride is a good substrate for SN2 reactions. The strong electron-withdrawing effect of the adjacent nitrile group would further enhance the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack. However, the steric hindrance from the geminal nitrile group and the cyclobutane ring could slow down the rate of this reaction.
Attack at the Nitrile Group: The carbon atom of the nitrile group is also electrophilic and can be attacked by strong nucleophiles. This typically requires harsh conditions or activation of the nitrile group.
The outcome of a reaction with a nucleophile would likely depend on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles might favor attack at the nitrile carbon, while "soft" nucleophiles might preferentially react at the chloromethyl carbon. The choice of solvent and temperature could also be used to control the chemoselectivity.
| Selectivity Type | Influencing Factors | Predicted Outcome for this compound |
|---|---|---|
| Regioselectivity | Electronic effects of substituents on the cyclobutane ring. | Reactions on the cyclobutane ring C-H bonds are likely disfavored, especially at positions α to the substituted carbon. |
| Chemoselectivity | Nature of the reagent (e.g., hard vs. soft nucleophiles), reaction conditions (temperature, solvent), and relative reactivity of the functional groups. | Competition between SN2 reaction at the chloromethyl group and nucleophilic addition to the nitrile group. The outcome is condition-dependent. |
Advanced Spectroscopic and Structural Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
¹H, ¹³C, ¹⁹F (if fluorinated analogues) and Heteronuclear NMR Experiments
In a hypothetical ¹H NMR spectrum of 1-(Chloromethyl)cyclobutane-1-carbonitrile, one would expect to observe distinct signals corresponding to the protons of the chloromethyl group and the cyclobutane (B1203170) ring. The protons of the chloromethyl group (-CH₂Cl) would likely appear as a singlet, shifted downfield due to the deshielding effect of the adjacent chlorine atom. The cyclobutane ring protons would present more complex splitting patterns (multiplets) due to spin-spin coupling between non-equivalent protons on the ring. The integration of these signals would correspond to the number of protons in each environment (2H for the chloromethyl group and 6H for the cyclobutane ring).
The ¹³C NMR spectrum would be expected to show distinct signals for each unique carbon atom. This would include the carbon of the nitrile group (-C≡N), the quaternary carbon of the cyclobutane ring bonded to the nitrile and chloromethyl groups, the carbon of the chloromethyl group (-CH₂Cl), and the carbons of the cyclobutane ring. The chemical shifts of these carbons would be indicative of their electronic environment. For instance, the nitrile carbon would appear at the lower field, and the quaternary carbon would also be significantly deshielded.
As this compound is not a fluorinated compound, ¹⁹F NMR spectroscopy is not applicable.
A summary of expected, but not experimentally verified, NMR data is presented below.
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |
| ¹H | 3.5 - 4.0 | Singlet | Protons of the -CH₂Cl group. |
| ¹H | 1.8 - 2.8 | Multiplets | Protons of the cyclobutane ring. |
| ¹³C | 115 - 125 | Singlet | Carbon of the -C≡N group. |
| ¹³C | 45 - 55 | Singlet | Carbon of the -CH₂Cl group. |
| ¹³C | 35 - 45 | Singlet | Quaternary carbon of the cyclobutane ring. |
| ¹³C | 15 - 35 | Singlets | Other carbons of the cyclobutane ring. |
Two-Dimensional NMR Techniques (COSY, TOCSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments would be invaluable in confirming the structure of this compound.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to assign the complex multiplets of the cyclobutane ring.
TOCSY (Total Correlation Spectroscopy) would extend this correlation to show entire spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) would correlate the signals of protons with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which would be crucial for confirming the connectivity around the quaternary carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which could help to determine the stereochemistry of the molecule if chiral centers were present.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. While specific experimental IR and Raman spectra for this compound are not available, the expected characteristic absorption bands can be predicted based on its structure.
The most prominent and easily identifiable peak in the IR spectrum would be the stretching vibration of the nitrile group (C≡N), which typically appears in the range of 2220-2260 cm⁻¹. The presence of a chloromethyl group would give rise to a C-Cl stretching vibration, usually found in the fingerprint region between 600 and 800 cm⁻¹. The C-H stretching vibrations of the cyclobutane and chloromethyl groups would be observed around 2850-3000 cm⁻¹.
A table of expected, but not experimentally confirmed, vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C≡N | Stretching | 2220 - 2260 |
| C-H (sp³) | Stretching | 2850 - 3000 |
| C-Cl | Stretching | 600 - 800 |
| CH₂ | Bending (Scissoring) | 1450 - 1470 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₆H₈ClN), the expected exact mass can be calculated. The analysis of the fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways could include the loss of a chlorine atom, the chloromethyl group, or the nitrile group. However, no experimental HRMS data for this specific compound has been reported in the searched literature.
X-ray Crystallography for Single-Crystal Molecular Structure Determination and Absolute Configuration Assignment
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, including bond lengths, bond angles, and conformational details. To date, no single-crystal X-ray diffraction studies have been published for this compound. Such a study would be necessary to unequivocally determine its molecular geometry and packing in the solid state.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Analysis (if chiral)
This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which are used to study chiral molecules, are not applicable to this compound.
Theoretical and Computational Studies of 1 Chloromethyl Cyclobutane 1 Carbonitrile
Conformational Analysis and Exploration of Potential Energy Surfaces
The cyclobutane (B1203170) ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain. libretexts.orgmasterorganicchemistry.comknowt.com This puckering can be described by a puckering angle, which is the dihedral angle between the two C-C-C planes of the ring. For cyclobutane itself, this angle is approximately 25-35 degrees. libretexts.orglibretexts.org The presence of substituents, such as the chloromethyl and cyano groups in 1-(Chloromethyl)cyclobutane-1-carbonitrile, influences the puckering of the ring.
The substituents can occupy either axial or equatorial positions in the puckered ring. In the case of 1,1-disubstituted cyclobutanes, the substituents are attached to the same carbon atom, which can be located at one of the "wingtips" of the butterfly conformation. The orientation of the chloromethyl and cyano groups will be influenced by steric and electronic factors to adopt the most stable conformation. The puckered nature of the ring helps to reduce the eclipsing interactions between adjacent methylene (B1212753) groups that would be present in a planar conformation. masterorganicchemistry.comknowt.com
Axial vs. Equatorial Preference: The relative stability of conformers with substituents in axial versus equatorial positions is a critical aspect of the conformational analysis. Generally, larger substituents prefer the equatorial position to minimize steric hindrance with the rest of the ring.
Ring Inversion: The cyclobutane ring can undergo a rapid "ring-flipping" process where one puckered conformation inverts into another. stackexchange.com This process involves a higher-energy planar transition state. The energy barrier for this inversion is typically low, allowing for a dynamic equilibrium between different puckered conformations at room temperature.
The puckered conformation of the cyclobutane ring in this compound is a balance between angle strain and torsional strain. libretexts.orgwikipedia.org A planar cyclobutane would have C-C-C bond angles of 90 degrees, deviating significantly from the ideal tetrahedral angle of 109.5 degrees, leading to substantial angle strain. masterorganicchemistry.comlibretexts.org
Puckering the ring reduces the torsional strain by staggering the C-H bonds on adjacent carbon atoms, but it slightly increases the angle strain. knowt.com The final geometry is a compromise that minimizes the total strain energy of the molecule.
Intramolecular interactions in this compound would include:
Steric Interactions: Repulsive forces between the chloromethyl group, the cyano group, and the hydrogen atoms on the cyclobutane ring. The size of the chloromethyl group will be a significant factor in determining the preferred conformation.
Dipole-Dipole Interactions: The polar C-Cl and C≡N bonds will create local dipoles. The orientation of these dipoles relative to each other will influence the conformational energetics.
| Type of Strain | Description in this compound | Effect of Puckering |
| Angle Strain | Deviation of C-C-C bond angles from the ideal 109.5°. | Slightly increased compared to a planar ring. |
| Torsional Strain | Eclipsing interactions between bonds on adjacent carbon atoms. | Significantly reduced compared to a planar ring. |
| Steric Strain | Repulsive interactions between the chloromethyl and cyano groups and the ring hydrogens. | Influences the preferred puckered conformation and substituent orientation. |
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, can provide detailed information about the electronic structure, bonding, and reactivity of this compound.
Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of a set of molecular orbitals that extend over the entire molecule. youtube.com For this compound, an MO analysis would reveal the nature of the bonding and antibonding interactions.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The HOMO is the highest energy orbital that contains electrons. It is associated with the molecule's ability to act as a nucleophile or electron donor. In this compound, the HOMO is likely to have significant contributions from the lone pairs of the nitrogen and chlorine atoms.
LUMO: The LUMO is the lowest energy orbital that is empty. It is associated with the molecule's ability to act as an electrophile or electron acceptor. The LUMO is expected to be localized on the antibonding orbitals associated with the C-Cl and C≡N bonds.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
| Orbital | Description | Likely Location in this compound |
| HOMO | Highest Occupied Molecular Orbital | Lone pairs on the nitrogen and chlorine atoms. |
| LUMO | Lowest Unoccupied Molecular Orbital | Antibonding orbitals of the C-Cl and C≡N bonds. |
The presence of electronegative chlorine and nitrogen atoms in this compound leads to an uneven distribution of electron density within the molecule.
Charge Distribution: Quantum chemical calculations can quantify the partial atomic charges on each atom. The chlorine and nitrogen atoms will carry partial negative charges, while the carbon atoms bonded to them will have partial positive charges.
Electrostatic Potential: The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the regions around the chlorine and nitrogen atoms. Regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.
Dipole Moment: Due to the asymmetrical charge distribution, this compound is expected to have a net molecular dipole moment. The magnitude and direction of the dipole moment depend on the specific conformation of the molecule. The rapid ring inversion at room temperature would result in an averaged dipole moment. stackexchange.com
Computational methods can be used to calculate bond dissociation energies (BDEs), which represent the energy required to break a specific bond homolytically. ucsb.edu The BDEs for the C-Cl and C-CN bonds in this compound are important for understanding its thermal stability and potential reaction pathways.
The BDE of the C-H bonds on the cyclobutane ring can also be calculated. The strain in the cyclobutane ring can influence these bond energies. umn.edu
Mechanistic Elucidation of Key Transformations via Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the intricate details of chemical reactions. acs.orgnih.gov For a molecule like this compound, these methods can map out the energetic landscape of potential reaction pathways, providing insights that are often difficult to obtain through experimental means alone.
A key aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods allow for the precise location of transition state structures. For this compound, a potential key transformation for computational study would be nucleophilic substitution at the chloromethyl group.
In a hypothetical SN2 reaction with a nucleophile (e.g., hydroxide), computational chemists would model the reactants, the transition state, and the products. The transition state would feature a pentacoordinate carbon atom where the bond to the chlorine atom is partially broken and the bond to the incoming nucleophile is partially formed. oregonstate.edu The geometry of this transition state, including bond lengths and angles, can be precisely calculated. scispace.com
The entire reaction pathway can be mapped by calculating the potential energy of the system as a function of the reaction coordinate. This mapping, often visualized as a potential energy surface, reveals the energetic barriers and intermediates involved in the transformation. For instance, in the case of cyclobutane derivatives, DFT calculations have been successfully used to elucidate the mechanisms of stereoselective syntheses, identifying the rate-determining steps and rationalizing the observed stereochemical outcomes. acs.orgnih.gov
| Parameter | Description | Typical Computational Method |
|---|---|---|
| Reactant Geometry | Optimized 3D structure of this compound and the nucleophile. | DFT (e.g., B3LYP/6-31G*) |
| Transition State Geometry | The highest energy structure along the reaction pathway, characterized by a single imaginary frequency. | DFT with transition state search algorithms (e.g., QST2, QST3) |
| Product Geometry | Optimized 3D structure of the substitution product and the leaving group. | DFT (e.g., B3LYP/6-31G*) |
| Reaction Coordinate | The path of minimum energy connecting reactants, transition state, and products. | Intrinsic Reaction Coordinate (IRC) calculations |
Once the potential energy surface is mapped, crucial kinetic and thermodynamic parameters can be derived. The activation energy (Ea) of a reaction, which is a key determinant of its rate, can be calculated from the energy difference between the reactants and the transition state. quora.com
Thermodynamic parameters such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction can be determined from the energy difference between the products and the reactants. numberanalytics.com A negative ΔG indicates a spontaneous reaction. Computational methods can also account for zero-point vibrational energy and thermal corrections to provide more accurate thermodynamic data. nih.gov
For SN2 reactions of similar halogenated alkanes, ab initio studies have shown that both thermodynamic and kinetic parameters can be reliably predicted, offering insights into reaction feasibility and rates. nih.govresearchgate.net These computational approaches are invaluable for predicting the reactivity of compounds like this compound under various conditions. researchgate.netnih.gov
| Parameter | Formula/Derivation | Significance |
|---|---|---|
| Activation Energy (Ea) | E(Transition State) - E(Reactants) | Determines the reaction rate; a higher Ea corresponds to a slower reaction. |
| Enthalpy of Reaction (ΔH) | H(Products) - H(Reactants) | Indicates whether the reaction is exothermic (negative ΔH) or endothermic (positive ΔH). |
| Gibbs Free Energy of Reaction (ΔG) | G(Products) - G(Reactants) | Determines the spontaneity of the reaction; a negative ΔG indicates a spontaneous process. |
Prediction and Interpretation of Spectroscopic Properties
Computational chemistry is also instrumental in predicting and interpreting the spectroscopic data of molecules, which is essential for their characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. nih.gov Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. rsc.orgresearchgate.netacs.org These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule. nih.gov
For this compound, a computational approach would first involve optimizing the molecule's 3D geometry. Subsequently, the NMR shielding constants would be calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. ivanmr.com These absolute shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions has been shown to be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2.0 ppm for ¹³C, which is sufficient to aid in the assignment of experimental spectra and even to distinguish between different isomers. nih.govnih.gov Modern approaches also incorporate machine learning and deep learning techniques to further enhance the accuracy of NMR predictions. mestrelab.com
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cyclobutane CH₂ | (Illustrative range) 1.8 - 2.5 | (Illustrative range) 20 - 40 |
| Chloromethyl CH₂ | (Illustrative range) 3.5 - 3.8 | (Illustrative range) 45 - 55 |
| Quaternary C | - | (Illustrative range) 40 - 50 |
| Nitrile C | - | (Illustrative range) 115 - 125 |
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. numberanalytics.com Computational methods can calculate the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. researchgate.netaip.org
For this compound, a frequency calculation would be performed on the optimized geometry. This would yield a set of vibrational modes, each with a specific frequency. These calculated frequencies can then be compared with an experimental IR or Raman spectrum to aid in the assignment of the observed bands to specific molecular motions. acs.orgresearchgate.net
Key expected vibrational modes for this molecule would include the C-H stretching and bending frequencies of the cyclobutane and chloromethyl groups, the C-Cl stretching frequency, and the characteristic C≡N stretching frequency of the nitrile group. spectroscopyonline.comlibretexts.org The C≡N stretch is typically observed in the range of 2220-2260 cm⁻¹ in the IR spectrum. Computational calculations can also predict the Raman spectrum, which is governed by changes in the molecule's polarizability during a vibration. squarespace.com
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| C-H Stretch (Cyclobutane) | 2850 - 3000 | Medium to Strong (IR) |
| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium (IR), Strong (Raman) |
| CH₂ Bend (Scissoring) | 1450 - 1470 | Medium (IR) |
| C-Cl Stretch | 650 - 850 | Strong (IR) |
Applications of 1 Chloromethyl Cyclobutane 1 Carbonitrile in Complex Organic Synthesis
Utilization as a Versatile Building Block and Synthon
1-(Chloromethyl)cyclobutane-1-carbonitrile serves as a highly effective synthon, or synthetic building block, due to the orthogonal reactivity of its two functional groups. The chloromethyl group acts as an electrophilic handle, susceptible to nucleophilic substitution, while the nitrile group can be transformed through hydrolysis, reduction, or addition reactions. This dual functionality allows for a stepwise and controlled introduction of molecular complexity.
The compound is an excellent precursor for a wide range of novel 1,1-disubstituted cyclobutane (B1203170) derivatives. The strategic manipulation of its functional groups enables chemists to access a library of compounds from a single, readily available starting material. By selectively targeting either the chloromethyl or the nitrile moiety, a first level of diversification can be achieved. Subsequent reactions on the remaining functional group can then generate a multitude of unique cyclobutane structures, which are valuable intermediates in various synthetic endeavors. researchgate.netnih.gov
In more extensive synthetic campaigns, this compound functions as a key intermediate. Its rigid cyclobutane core can be incorporated early in a synthetic sequence, after which the chloromethyl and nitrile groups can be elaborated into more complex functionalities required for the final target molecule. For instance, the initial substitution of the chloride can be followed by the transformation of the nitrile into a primary amine, which can then participate in amide bond formation or further cyclization reactions. This strategic utility makes it an important component in the synthesis of complex natural products and pharmaceutical agents where a cyclobutane ring is a critical structural element. rsc.org
Strategic Derivatization and Functional Group Interconversions
The synthetic power of this compound is most evident in the array of possible functional group interconversions it can undergo. imperial.ac.uk These transformations provide access to key chemical functionalities, enabling the synthesis of diverse analogues.
The chloromethyl and nitrile groups can be readily converted into other important functional groups. The primary pathways to key amine, alcohol, and carboxylic acid derivatives are outlined below. These reactions are fundamental for preparing molecules for further diversification or for their final application. vanderbilt.edumit.edu
| Starting Material | Target Functional Group | Transformation Pathway | Typical Reagents | Product |
| This compound | Aminomethyl | Nucleophilic Substitution | 1. Sodium azide (B81097) (NaN₃) 2. Reduction (e.g., H₂, Pd/C or LiAlH₄) | 1-(Aminomethyl)cyclobutane-1-carbonitrile |
| This compound | Hydroxymethyl | Hydrolysis (Sₙ2) | Water (H₂O) with a mild base (e.g., NaHCO₃) or hydroxide (B78521) (NaOH) | 1-(Hydroxymethyl)cyclobutane-1-carbonitrile (B1465891) |
| This compound | Carboxymethyl | Nitrile Hydrolysis | Strong acid (e.g., H₂SO₄, H₂O) or base (e.g., NaOH, H₂O), followed by acidic workup | 1-(Chloromethyl)cyclobutane-1-carboxylic acid |
This table presents plausible synthetic transformations based on general principles of organic chemistry.
Once the initial functional group interconversion is complete, the resulting derivatives serve as platforms for introducing further complexity. Each new functional group provides a reactive site for subsequent chemical modifications.
From Hydroxymethyl Analogues: The primary alcohol in 1-(hydroxymethyl)cyclobutane-1-carbonitrile can be oxidized to an aldehyde using reagents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidants such as potassium permanganate (B83412) (KMnO₄). It can also be converted into an ether or ester.
From Aminomethyl Analogues: The primary amine of 1-(aminomethyl)cyclobutane-1-carbonitrile can be acylated to form amides, alkylated to form secondary or tertiary amines, or used in reductive amination reactions.
From Carboxymethyl Analogues: The carboxylic acid of 1-(chloromethyl)cyclobutane-1-carboxylic acid can be converted into esters via Fischer esterification, into acid chlorides using thionyl chloride (SOCl₂), or into amides by coupling with amines.
These secondary transformations significantly broaden the scope of accessible molecules, allowing for the fine-tuning of steric and electronic properties around the cyclobutane core.
Development of Diverse Chemical Scaffolds and Ring Systems
The true synthetic potential of this compound is realized when its derivatives are used to construct more elaborate chemical scaffolds and novel ring systems. The 1,1-disubstituted pattern allows for the creation of spirocyclic systems or for the cyclobutane ring to be appended to larger molecular frameworks.
For example, a derivative could be synthesized containing both a nucleophilic group (e.g., an amine or alcohol) and an electrophilic center. An intramolecular reaction could then be triggered to form a new bicyclic ring system fused or bridged to the cyclobutane core. The ability to generate such unique three-dimensional structures is highly valuable in drug discovery, where molecular shape is a critical determinant of biological activity. mdpi.com By providing a reliable and flexible entry point to a wide range of functionalized cyclobutanes, this compound is a key player in the development of new chemical entities with novel structural and biological properties.
Ring Expansion to Five- and Six-Membered Heterocycles
The transformation of cyclobutane derivatives into larger ring systems is a known strategy in organic synthesis, often driven by the release of ring strain. In principle, this compound possesses the necessary functionalities for ring expansion to form heterocycles. For instance, the chloromethyl group could undergo intramolecular nucleophilic substitution by a derivative of the nitrile group, or either group could participate in reactions with external reagents to facilitate ring enlargement. Theoretical pathways might involve initial transformation of the nitrile or chloromethyl group, followed by an intramolecular cyclization and rearrangement sequence to yield five- or six-membered heterocyclic structures. Despite these theoretical possibilities, specific, documented examples of such ring expansion reactions starting from this compound to produce heterocycles are not found in peer-reviewed journals or patent literature.
Construction of Spirocyclic and Bicyclic Architectures
The quaternary carbon center of this compound makes it an attractive candidate for the synthesis of spirocyclic compounds, where two rings share a single atom. The chloromethyl and nitrile groups could be manipulated to initiate cyclization onto a pre-existing ring system. For example, the chloromethyl group could act as an electrophile in an intramolecular alkylation reaction. Similarly, the construction of bicyclic systems, where two rings share two or more atoms, could be envisioned through multi-step sequences involving both the chloromethyl and nitrile functionalities. However, a thorough search of chemical databases and scientific literature does not yield specific examples or established protocols where this compound is used as a key starting material for the synthesis of spirocyclic or bicyclic architectures.
Role in Scaffold Diversity and Medicinal Chemistry Lead Generation (Focus on Synthetic Strategy, not specific drug targets)
The incorporation of cyclobutane rings into drug candidates is a growing strategy in medicinal chemistry to enhance properties such as metabolic stability, and conformational rigidity. This compound represents a building block that could potentially introduce this valuable motif into novel molecular scaffolds.
Introduction of Cyclobutane Moieties into Biologically Relevant Structures
The bifunctional nature of this compound allows for its attachment to other molecules through either the chloromethyl or the nitrile group, with the other functionality available for subsequent transformations. The chloromethyl group can act as an electrophile for alkylation of various nucleophiles (e.g., amines, phenols, thiols), thereby tethering the cyclobutane-carbonitrile unit to a larger molecule. The nitrile group can also undergo a variety of transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, providing further points of diversification. While this synthetic potential is clear, the scientific literature lacks specific published examples demonstrating the use of this compound to introduce the cyclobutane moiety into known biologically relevant structures.
Stereoselective Installation of Key Pharmacophoric Groups
The rigid, three-dimensional nature of the cyclobutane ring can serve as a scaffold to orient pharmacophoric groups in a specific spatial arrangement, which is crucial for binding to biological targets. Synthetic strategies involving this compound could theoretically be developed to achieve stereoselective functionalization of the cyclobutane ring. Reactions directed by the existing functional groups or transformations on prochiral derivatives of the starting material could lead to the controlled installation of new stereocenters. However, there are currently no published studies that describe methods for the stereoselective installation of key pharmacophoric groups using this compound as the starting material.
Conclusion and Future Research Perspectives
Summary of Current Understanding in the Synthesis and Reactivity of 1-(Chloromethyl)cyclobutane-1-carbonitrile
The synthesis of this compound is not extensively detailed in publicly available literature, suggesting it is likely a specialized intermediate rather than a commodity chemical. However, its structure suggests plausible synthetic routes originating from readily accessible starting materials. One logical approach involves the nucleophilic substitution of a suitable leaving group on a pre-formed cyclobutane (B1203170) ring. For instance, the corresponding hydroxymethyl derivative, 1-(hydroxymethyl)cyclobutane-1-carbonitrile (B1465891), could be a key precursor. Chlorination of the primary alcohol using standard reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) would yield the target compound. Another potential route could involve the reaction of a cyclobutanone (B123998) precursor to form a cyanohydrin, followed by manipulation of a suitable functional group at the 1-position to introduce the chloromethyl moiety.
The reactivity of this compound is dictated by its two key functional groups: the chloromethyl group and the nitrile group.
Chloromethyl Group: This primary alkyl chloride is susceptible to nucleophilic substitution reactions (Sₙ2). A wide range of nucleophiles, including amines, azides, cyanides, and thiolates, can displace the chloride ion, allowing for the introduction of diverse functionalities at this position. The strained nature of the cyclobutane ring may influence the reaction kinetics compared to acyclic analogues.
Nitrile Group: The nitrile functionality is a versatile precursor for various other functional groups. libretexts.org It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide intermediate. libretexts.org Reduction of the nitrile, typically with reducing agents like lithium aluminum hydride (LiAlH₄), affords a primary amine. libretexts.orglibretexts.org Furthermore, the electrophilic carbon atom of the nitrile can be attacked by organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. libretexts.org
Identification of Remaining Challenges and Unexplored Avenues in its Chemical Space
Despite its potential as a synthetic building block, significant challenges and unexplored areas remain in the chemistry of this compound.
A primary challenge lies in the development of efficient and stereocontrolled synthetic routes to the molecule itself and its derivatives. The synthesis of polysubstituted cyclobutanes can be synthetically demanding due to factors like ring strain and the potential for complex stereoisomeric mixtures. calstate.edu Methods that allow for the diastereoselective or even enantioselective synthesis of this compound would be highly valuable.
The exploration of its reactivity profile is another area ripe for investigation. While standard transformations of the chloromethyl and nitrile groups are predictable, the interplay between these two functionalities within the strained cyclobutane ring has not been thoroughly investigated. For instance, intramolecular reactions between a nucleophile introduced at the chloromethyl position and the nitrile group could lead to novel bicyclic structures. The influence of the electron-withdrawing nitrile group on the reactivity of the chloromethyl group towards nucleophilic substitution warrants a detailed mechanistic study.
Furthermore, the chemical space accessible from this compound remains largely unexplored. Its bifunctional nature makes it an ideal starting point for the synthesis of diverse libraries of cyclobutane-containing compounds for screening in drug discovery and materials science. lifechemicals.com Systematic exploration of its reactions with a wide array of nucleophiles and electrophiles could unveil novel and potentially useful molecular architectures.
Emerging Methodologies for Cyclobutane Functionalization and Nitrile Transformations
Recent advancements in synthetic organic chemistry offer exciting new possibilities for the functionalization of cyclobutanes and the transformation of nitriles, which are directly applicable to the chemical space of this compound.
For cyclobutane functionalization, methods such as C-H activation and functionalization are gaining prominence. These strategies allow for the direct introduction of functional groups onto the cyclobutane ring, bypassing the need for pre-functionalized starting materials. While challenging on sp³-hybridized carbons, progress in this area could provide novel pathways to modify the cyclobutane core of our target molecule. Additionally, modern cycloaddition reactions, including photochemical and metal-catalyzed [2+2] cycloadditions, offer powerful tools for the construction of the cyclobutane ring with high levels of stereocontrol. mdpi.com
In the realm of nitrile transformations, enzymatic and biocatalytic methods are emerging as environmentally friendly and highly selective alternatives to traditional chemical methods. beilstein-journals.org Nitrilases and nitrile hydratases can convert nitriles to carboxylic acids or amides, respectively, often with high enantioselectivity. beilstein-journals.org These biocatalytic approaches could be particularly useful for the stereoselective synthesis of chiral cyclobutane derivatives from prochiral precursors. Moreover, transition-metal-catalyzed reactions involving the nitrile group, such as hydroamination and cycloaddition reactions, are expanding the toolkit for nitrile transformations. researchgate.net
Potential for Advancing Mechanistic Understanding and Catalytic Applications
The unique structure of this compound provides a valuable platform for advancing our fundamental understanding of reaction mechanisms involving strained ring systems. Detailed kinetic and computational studies of its nucleophilic substitution reactions could provide insights into the electronic and steric effects of the cyclobutane ring and the geminal nitrile group on the Sₙ2 transition state. mdpi.com Comparing its reactivity to analogous acyclic or larger-ring compounds would quantify the impact of ring strain.
Furthermore, this molecule could serve as a ligand or substrate in the development of novel catalytic applications. The nitrogen atom of the nitrile group can coordinate to transition metals, potentially enabling catalytic reactions directed by this functionality. For example, the development of catalytic methods for the asymmetric transformation of the nitrile group or for functionalization of the adjacent chloromethyl group would be of significant interest. The resulting chiral cyclobutane-containing amines or other derivatives are valuable building blocks in medicinal chemistry. nih.gov
Future Directions in the Design and Synthesis of Novel Cyclobutane-Based Molecules
The future of cyclobutane chemistry, and specifically the utilization of building blocks like this compound, is bright with potential. A key future direction will be the design and synthesis of novel, complex, and functionally diverse cyclobutane-based molecules for applications in various scientific fields. lifechemicals.combioorganica.com.ua
One promising avenue is the use of this compound as a scaffold for the synthesis of spirocyclic and fused-ring systems. Intramolecular reactions, initiated by the functionalization of either the chloromethyl or the nitrile group, could lead to the construction of intricate three-dimensional architectures that are difficult to access through other synthetic routes.
Another important direction is the incorporation of this compound derivatives into larger molecules of biological interest. The cyclobutane unit can act as a rigid spacer or a conformational constraint, which can be beneficial for optimizing the binding of a molecule to a biological target. lifechemicals.comnih.gov The ability to introduce a variety of functional groups via the chloromethyl and nitrile handles makes this a versatile platform for structure-activity relationship (SAR) studies in drug discovery.
Finally, the development of new synthetic methodologies that are both efficient and sustainable will be crucial for unlocking the full potential of cyclobutane-based molecules. This includes the exploration of flow chemistry, photoredox catalysis, and biocatalysis for the synthesis and functionalization of these strained ring systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
